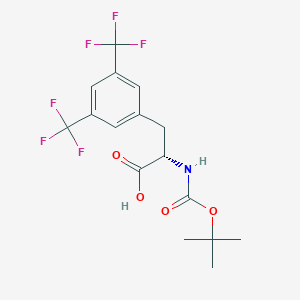
Boc-L-Phe(3,5-(CF3)2)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-L-Phe(3,5-(CF3)2)-OH, also known as N-tert-butoxycarbonyl-L-phenylalanine with 3,5-bis(trifluoromethyl) substituents, is a derivative of the amino acid phenylalanine. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the trifluoromethyl groups enhances its chemical stability and lipophilicity, making it a valuable intermediate in pharmaceutical and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Phe(3,5-(CF3)2)-OH typically involves the protection of the amino group of L-phenylalanine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like trifluoromethanesulfonic acid or boron trifluoride etherate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity of the final product. The industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process .
化学反应分析
Types of Reactions
Boc-L-Phe(3,5-(CF3)2)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Substitution Reactions: Introduction of other functional groups at the phenyl ring or the amino acid backbone.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.
Coupling: DCC, EDC, or other carbodiimides in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Substitution: Trifluoromethylating agents, electrophilic aromatic substitution reagents.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, peptides, and substituted phenylalanine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and bioactive compounds .
科学研究应用
Boc-L-Phe(3,5-(CF3)2)-OH is widely used in scientific research due to its versatility and stability. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Pharmaceutical Research: Serves as an intermediate in the development of drugs and bioactive molecules.
Biochemical Studies: Utilized in the study of enzyme-substrate interactions and protein folding.
Material Science: Employed in the design of novel materials with specific chemical properties
作用机制
The mechanism of action of Boc-L-Phe(3,5-(CF3)2)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its incorporation into peptides and proteins. The molecular targets and pathways involved depend on the specific peptides or proteins synthesized using this compound .
相似化合物的比较
Similar Compounds
Boc-L-Phe-OH: Lacks the trifluoromethyl groups, making it less stable and less lipophilic.
Boc-D-Phe(3,5-(CF3)2)-OH: The D-enantiomer of the compound, which may have different biological activity and properties.
Fmoc-L-Phe(3,5-(CF3)2)-OH: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Uniqueness
Boc-L-Phe(3,5-(CF3)2)-OH is unique due to the presence of the trifluoromethyl groups, which enhance its chemical stability and lipophilicity. This makes it particularly valuable in the synthesis of peptides and proteins with specific chemical properties. Its stability and versatility set it apart from other protected amino acids .
属性
IUPAC Name |
(2S)-3-[3,5-bis(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F6NO4/c1-14(2,3)27-13(26)23-11(12(24)25)6-8-4-9(15(17,18)19)7-10(5-8)16(20,21)22/h4-5,7,11H,6H2,1-3H3,(H,23,26)(H,24,25)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMRWUKBBWHZMM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
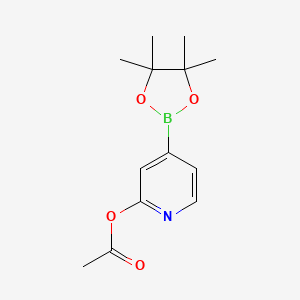
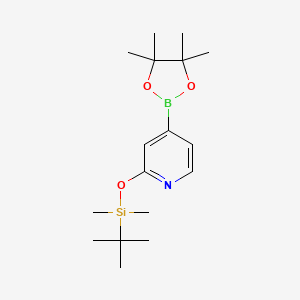
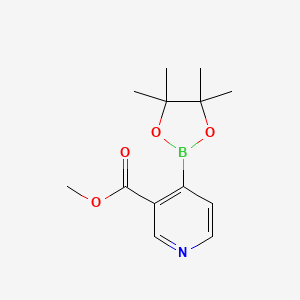
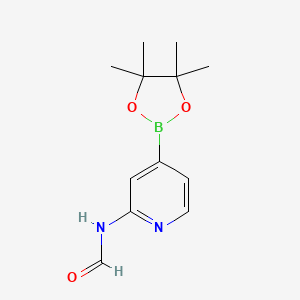
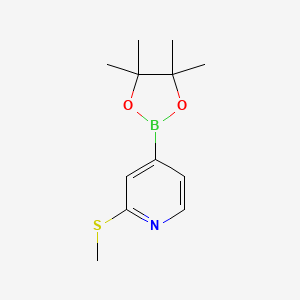
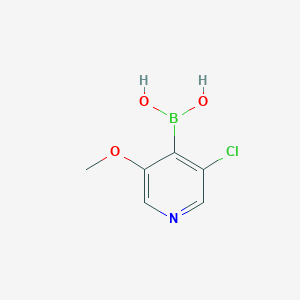
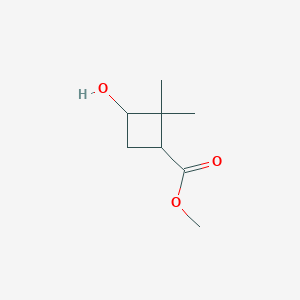
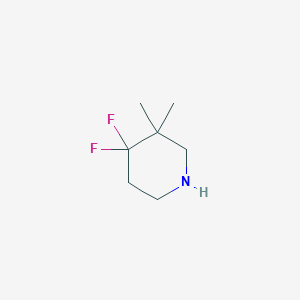
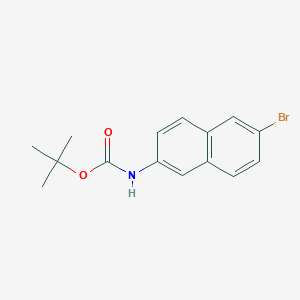
![2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester](/img/structure/B6337845.png)
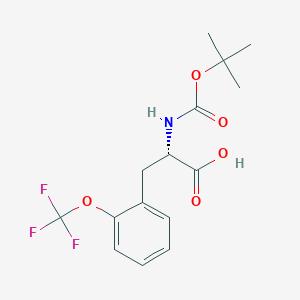
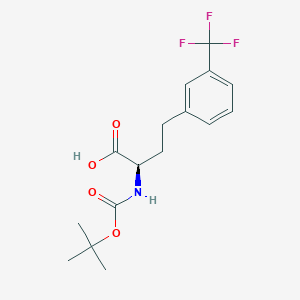
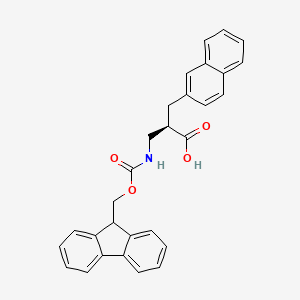
![3-Iodo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B6337877.png)
